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Introduction
The Chaperonin Containing TCP-1 (CCT) complex, also known as TRiC, is a vital molecular

chaperone responsible for folding approximately 10% of the cellular proteome. The CCT

complex is composed of eight distinct subunits, CCT1 through CCT8. Emerging evidence

highlights the significant role of the CCT complex and its individual subunits in the development

and progression of various cancers. Upregulation of CCT subunits has been observed in

several malignancies, where they facilitate the folding of key oncoproteins and cell cycle

regulators, thereby promoting tumor growth, proliferation, and survival.[1][2][3]

This document provides detailed application notes and protocols for the measurement of CCT1
expression in cancer cell lines, a critical step in understanding its role as a potential therapeutic

target and biomarker. The methodologies covered include quantitative reverse transcription

PCR (qRT-PCR) for mRNA quantification, Western blotting for protein level analysis, and

immunofluorescence for visualizing subcellular localization.

Quantitative Data on CCT1 Expression
The following table summarizes the relative mRNA and protein expression levels of CCT1 in a

panel of common cancer cell lines, compiled from the Cancer Cell Line Encyclopedia (CCLE)

and the DepMap portal.[4][5][6][7][8] Expression values are provided as log2(TPM+1) for

mRNA and relative protein abundance for proteomics data.
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Cell Line Cancer Type
CCT1 mRNA
Expression
(log2(TPM+1))

CCT1 Protein
Expression
(Relative
Abundance)

MCF7
Breast

Adenocarcinoma
11.2 1.1

MDA-MB-231
Breast

Adenocarcinoma
11.5 1.3

A549 Lung Carcinoma 11.8 1.5

HCT116 Colon Carcinoma 11.6 1.4

HeLa Cervical Carcinoma 11.7 1.6

K-562
Chronic Myelogenous

Leukemia
11.1 0.9

Jurkat
Acute T-Cell

Leukemia
10.9 0.8

PC-3
Prostate

Adenocarcinoma
11.4 1.2

U-87 MG Glioblastoma 11.3 1.1

Note: These values are for reference and can vary based on cell culture conditions and

passage number. It is recommended to determine the basal expression level of CCT1 in the

specific cell lines used in your experiments.

Experimental Protocols
Quantitative Reverse Transcription PCR (qRT-PCR) for
CCT1 mRNA Expression
This protocol details the measurement of CCT1 mRNA levels in cancer cell lines.

a. Materials
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RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

SYBR Green qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied

Biosystems)

qRT-PCR instrument

Nuclease-free water

CCT1 and reference gene (e.g., GAPDH, ACTB) primers (see table below)

Validated Human CCT1 Primer Sequences:

Gene
Forward
Primer (5'-3')

Reverse
Primer (5'-3')

Amplicon Size
(bp)

Source

CCT1
GAGCAGTTCAC

CCAGCAGATT

GTCAGCACGA

AGCAGTAGCAA
150 PrimerBank[9]

GAPDH
GTCTCCTCTGA

CTTCAACAGCG

ACCACCCTGTT

GCTGTAGCCAA
121 PrimerBank[9]

b. Protocol

RNA Extraction: Isolate total RNA from cancer cell lines using a commercial RNA extraction

kit according to the manufacturer's instructions.

RNA Quantification and Quality Control: Determine the concentration and purity of the

extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be

between 1.8 and 2.0.

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription

kit following the manufacturer's protocol.

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate as follows for each

sample (in duplicate or triplicate):
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SYBR Green qPCR Master Mix (2X): 10 µL

Forward Primer (10 µM): 0.5 µL

Reverse Primer (10 µM): 0.5 µL

cDNA (diluted 1:10): 2 µL

Nuclease-free water: 7 µL

Total Volume: 20 µL

qPCR Cycling Conditions: Perform the qPCR using the following cycling conditions (may

require optimization based on the instrument and reagents):

Initial Denaturation: 95°C for 10 minutes

40 Cycles:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Melt Curve Analysis

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method. Normalize the Ct

value of CCT1 to the Ct value of the reference gene (ΔCt). Calculate the fold change in

CCT1 expression relative to a control cell line or condition (ΔΔCt).

Western Blotting for CCT1 Protein Expression
This protocol describes the detection and quantification of CCT1 protein levels.

a. Materials

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit
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SDS-PAGE gels

Nitrocellulose or PVDF membranes

Transfer buffer

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibody: Anti-CCT1 antibody

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

b. Protocol

Cell Lysis: Lyse cultured cancer cells with ice-cold RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate

the proteins on a 10% SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the anti-CCT1 primary antibody

(diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C

with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection: Add ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

Analysis: Quantify the band intensity using image analysis software and normalize to a

loading control (e.g., β-actin or GAPDH).

Immunofluorescence for CCT1 Subcellular Localization
This protocol allows for the visualization of CCT1 protein within cancer cells.

a. Materials

Glass coverslips

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (0.1% Triton X-100 in PBS)

Blocking buffer (1% BSA and 5% normal goat serum in PBS)

Primary antibody: Anti-CCT1 antibody

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

Antifade mounting medium

b. Protocol

Cell Seeding: Seed cancer cells onto glass coverslips in a 24-well plate and culture until they

reach the desired confluency.
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Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS.

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

Washing: Wash the cells three times with PBS.

Blocking: Block with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate with the anti-CCT1 primary antibody (diluted in

blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS.

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary

antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

Washing: Wash the cells three times with PBS in the dark.

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway

involving the CCT complex in cancer and a typical experimental workflow for measuring CCT1
expression.
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Caption: Simplified CCT1 signaling pathway in cancer.
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Caption: Experimental workflow for CCT1 expression analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8121004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8121004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5746381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5746381/
https://depmap.org/portal/
https://depmap.org/portal/data_page/?tab=allData
https://bioconductor.org/packages/release/data/experiment/manuals/depmap/man/depmap.pdf
https://depmap.org/portal/ccle/
https://arxiv.org/pdf/2207.04457
https://pmc.ncbi.nlm.nih.gov/articles/PMC2808898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2808898/
https://www.benchchem.com/product/b1192471#how-to-measure-cct1-expression-in-cancer-cell-lines
https://www.benchchem.com/product/b1192471#how-to-measure-cct1-expression-in-cancer-cell-lines
https://www.benchchem.com/product/b1192471#how-to-measure-cct1-expression-in-cancer-cell-lines
https://www.benchchem.com/product/b1192471#how-to-measure-cct1-expression-in-cancer-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192471?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

